molecular formula C16H16ClN3O2S B2421997 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-94-7

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2421997
CAS No.: 923164-94-7
M. Wt: 349.83
InChI Key: WXFOOJJMRRYXEA-UHFFFAOYSA-N
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Description

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a chlorobenzyl moiety

Properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFOOJJMRRYXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Biological Activity

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Common Name This compound
Molecular Formula C₁₈H₁₈ClN₃O₂S
Molecular Weight 365.9 g/mol
CAS Number 923120-99-4

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Incorporation of Chlorobenzyl Group : The thiazole intermediate reacts with 2-chlorobenzylamine to introduce the chlorobenzyl moiety.
  • Cyclopropane Formation : The cyclopropane structure is formed through specific coupling reactions.

These synthetic routes are crucial for enhancing the biological activity of the compound by optimizing its molecular structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of specific cancer cell lines, including colorectal cancer cells, with IC50 values indicating significant potency (e.g., IC50 of 0.12 μM against HCT116 cells) . The mechanism involves inhibition of Wnt-dependent transcription pathways, which are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Its structural components allow it to interact effectively with microbial targets, making it a candidate for further development as an antibacterial agent. Research into its effectiveness against various bacterial strains is ongoing.

Case Studies

  • Colorectal Cancer Treatment : In a study involving xenograft models, the compound significantly reduced tumor growth and expression levels of proliferation markers like Ki67, suggesting its potential as a therapeutic agent in colorectal cancer treatment .
  • Antimicrobial Efficacy : Preliminary tests have shown that the compound exhibits broad-spectrum antimicrobial properties, making it suitable for further exploration in infectious disease management.

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